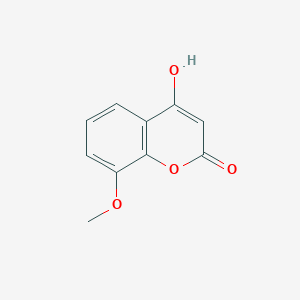

4-Hydroxy-8-methoxy-2H-chromen-2-one

Description

Significance of Chromenone and Coumarin (B35378) Scaffolds in Medicinal Chemistry and Natural Product Research

Chromenones and their isomeric cousins, coumarins (2H-chromen-2-ones), are bicyclic structures composed of a benzene (B151609) ring fused to a pyranone ring. frontiersin.org These scaffolds are not merely chemical curiosities; they are privileged structures in the realm of bioactive compounds, widely distributed in the natural world, particularly in plants. nih.gov Their prevalence in nature is a testament to their evolutionary selection as molecules with significant biological roles.

The scientific community's interest in chromenone and coumarin frameworks stems from their remarkable diversity of pharmacological activities. frontiersin.org These compounds have been shown to exhibit a wide array of effects, including:

Anticoagulant properties: The 4-hydroxycoumarin (B602359) core is famously the basis for anticoagulant drugs. mdpi.com

Anticancer activity: Numerous derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.gov

Anti-inflammatory effects: Certain coumarins can modulate inflammatory pathways in the body. mdpi.comnih.gov

Antimicrobial and Antiviral capabilities: These scaffolds have been investigated for their potential to combat bacterial, fungal, and viral infections. nih.gov

Antioxidant potential: Many coumarin derivatives can scavenge harmful free radicals. researchgate.net

This broad spectrum of activity makes the chromenone and coumarin nucleus a fertile ground for the design and development of new therapeutic agents. nih.gov Medicinal chemists frequently utilize these scaffolds as starting points for creating novel molecules with enhanced potency and selectivity.

Overview of 4-Hydroxy-8-methoxy-2H-chromen-2-one as a Relevant Chemical Entity for Scientific Investigation

Within this vast and pharmacologically rich landscape resides this compound. This specific molecule is a derivative of the 4-hydroxycoumarin core, distinguished by a methoxy (B1213986) group (-OCH3) at the 8th position of the aromatic ring. While research on this exact compound is not as extensive as for some other coumarin derivatives, its structural features suggest it is a compound of significant scientific interest.

The synthesis of related 8-methoxy-2H-chromen-2-one derivatives has been documented in the scientific literature. For instance, 3-acetyl-8-methoxy-2H-chromen-2-one can be synthesized from 2-Hydroxy-3-methoxybenzaldehyde (B140153) and ethyl acetoacetate (B1235776). researchgate.net This highlights the accessibility of the 8-methoxy substituted coumarin scaffold for further chemical modification and biological evaluation.

The biological activities of coumarins are often influenced by the nature and position of substituents on the benzopyrone ring. The presence of a hydroxyl group at the 4-position is crucial for the anticoagulant activity of many coumarins. mdpi.com The methoxy group at the 8-position can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. Research on other 8-methoxycoumarin (B1348513) derivatives has shown promising leishmanicidal activity, suggesting that this substitution pattern may be favorable for certain therapeutic applications. lookchem.com

While detailed research findings exclusively on this compound are limited in publicly available literature, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling candidate for further investigation. Future studies are warranted to fully elucidate its synthesis, chemical properties, and pharmacological profile, thereby determining its potential contributions to the ever-expanding field of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCLPXHJIKFYLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716189 | |

| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106754-13-6 | |

| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 4 Hydroxy 8 Methoxy 2h Chromen 2 One

Established Synthetic Routes for 4-Hydroxy-8-methoxy-2H-chromen-2-one

The synthesis of the 4-hydroxy-2H-chromen-2-one scaffold, including the 8-methoxy substituted variant, is well-documented, employing a range of methodologies from conventional acid-catalyzed reactions to more sophisticated, environmentally benign approaches.

Conventional Synthetic Methodologies and Precursors

The most prominent and widely utilized method for synthesizing 4-hydroxycoumarins is the Pechmann condensation. wikipedia.orgsamipubco.comnih.gov This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or malonic acid under acidic conditions. wikipedia.org For the synthesis of this compound, a key precursor is a phenol bearing a methoxy (B1213986) group at the ortho position to one of the hydroxyl groups, such as 2,3-dihydroxyanisole or a related substituted phenol.

The mechanism of the Pechmann condensation initiates with the acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.orgijsart.com This is followed by an intramolecular electrophilic aromatic substitution (a ring-closing reaction similar to Friedel-Crafts acylation) where the activated carbonyl attacks the aromatic ring ortho to the oxygen atom. wikipedia.orgacs.org The final step is a dehydration to yield the coumarin (B35378) ring system. wikipedia.org A variety of strong Brønsted acids (like sulfuric acid) and Lewis acids (such as AlCl₃) are employed as catalysts to facilitate this transformation. wikipedia.orgijsart.comresearchgate.net

Another classical approach involves the cyclization of o-hydroxyacetophenones. ias.ac.in In a method developed by Boyd and Robertson, an o-hydroxyacetophenone is treated with ethyl carbonate in the presence of metallic sodium to yield the corresponding 4-hydroxycoumarin (B602359) in excellent yields. ias.ac.in This method provides a direct and efficient route to the desired coumarin core.

| Method | Precursors | Catalyst/Reagents | Key Features |

| Pechmann Condensation | Phenol (e.g., 2-hydroxy-3-methoxyphenol), β-Ketoester (e.g., ethyl acetoacetate) or Malonic Acid | Strong Acid (H₂SO₄, AlCl₃, P₂O₅, POCl₃) wikipedia.orgresearchgate.netresearchgate.net | Widely applicable, one-step synthesis of the coumarin ring. researchgate.net |

| Boyd-Robertson Synthesis | o-Hydroxyacetophenone (e.g., 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one) | Ethyl Carbonate, Sodium Metal ias.ac.in | High yields, direct conversion of acetophenones to 4-hydroxycoumarins. ias.ac.in |

| Malonic Acid Route | Phenol, Malonic Acid | Zinc Chloride, Phosphorus Oxychloride sciepub.com | A one-step method that avoids the use of β-ketoesters. sciepub.com |

Advanced and Green Chemistry Approaches in Chromenone Synthesis

In response to the growing demand for sustainable chemical processes, several advanced and green synthetic methods have been developed for coumarin synthesis. These approaches focus on improving efficiency, reducing waste, and utilizing milder reaction conditions.

One-pot syntheses offer significant advantages by minimizing purification steps, saving time, and reducing solvent waste. tandfonline.comresearchgate.net An efficient one-pot procedure for 4-hydroxycoumarins involves the reaction of a phenol with Meldrum's acid, which generates a malonic acid monoaryl ester intermediate. tandfonline.com This intermediate can be cyclized in the same pot using a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to afford the final 4-hydroxycoumarin derivative in moderate to good yields. tandfonline.comresearchgate.net This method is notable for being solvent-free and convenient. tandfonline.com Another one-pot strategy begins with a 2-hydroxyacetophenone, which undergoes acylation and subsequent intramolecular cyclization in the presence of a base like sodium hydride to form the coumarin ring. tandfonline.com

The use of heterogeneous nanocatalysts is a cornerstone of green chemistry, offering high efficiency, easy recovery, and reusability. nih.govajgreenchem.com In coumarin synthesis, various nanoparticles have been employed as effective catalysts. For instance, CeO₂ nanocatalysts have been used for the synthesis of bis(4-hydroxycoumarin) methane (B114726) derivatives, highlighting an environmentally benign approach. ajgreenchem.com Similarly, Ti(IV)-doped ZnO nanoparticles have demonstrated high catalytic activity for the Pechmann condensation, accommodating a broad range of substituted phenols and β-ketoesters under mild conditions. nih.gov Fe₃O₄ magnetic nanoparticles have also been utilized as a catalyst in three-component reactions involving 4-hydroxycoumarin, showcasing their potential in solvent-free synthesis. samipubco.com These nanoparticle-based methods often lead to high yields in shorter reaction times and represent a significant advancement over traditional homogeneous catalysts. nih.gov

Rhodium catalysis has enabled powerful transformations in organic synthesis. In the context of chromenone chemistry, rhodium(II) acetate (B1210297) has been used to catalyze the decomposition of 3-diazo-4-hydroxycoumarin. researchgate.net This reaction proceeds through the formation of a rhodium carbenoid intermediate, which can then undergo a formal [3+2] cycloaddition with alkenes to produce furo[3,2-c]coumarins regioselectively. researchgate.net While this example illustrates a transformation of a pre-existing 4-hydroxycoumarin, it highlights the application of advanced rhodium-catalyzed domino reactions within this class of compounds to build molecular complexity efficiently. researchgate.net

Derivatization and Analog Synthesis of this compound

This compound serves as a versatile scaffold for the synthesis of a multitude of derivatives and analogs. The reactivity of the coumarin ring, particularly at the C3 position and the 4-hydroxyl group, allows for extensive chemical modification.

The C3 position of the 4-hydroxycoumarin nucleus is nucleophilic and readily undergoes various reactions. A common transformation is C-acylation, such as the reaction with acetic acid in the presence of a catalyst like phosphoryl chloride to produce 3-acetyl-4-hydroxy-8-methoxy-2H-chromen-2-one. sciepub.comnih.gov This 3-acetyl derivative can then be used as a key intermediate for further modifications, such as the synthesis of imines by condensation with various amines. nih.govnih.govresearchgate.net

Alkylation at the C3 position is another important derivatization strategy. For example, 4-hydroxycoumarin can be reacted with dibromoethane to prepare 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one, which can be further functionalized by substitution reactions. scielo.org.za Furthermore, the C3 position can participate in condensation reactions with aldehydes to form bis-coumarin derivatives, such as in the synthesis of 3,3'-methylene-bis-4-hydroxycoumarin. ias.ac.innih.gov

The 4-hydroxyl group can also be a site for derivatization. O-acylation can occur, leading to the formation of enol esters like 4-acetoxycoumarin. ias.ac.insciepub.com This reaction can sometimes compete with C-acylation, with reaction conditions determining the major product. sciepub.com

| Reaction Type | Reagents/Conditions | Position of Modification | Resulting Structure |

| C-Acylation | Acetic Acid, POCl₃ sciepub.comnih.gov | C3 | 3-Acetyl-4-hydroxycoumarin derivative |

| Imination | Primary Amines (on 3-acetyl derivative) nih.govresearchgate.net | C3 | 3-(1-iminoethyl)-4-hydroxycoumarin derivative |

| C-Alkylation | Dibromoalkanes, Base scielo.org.za | C3 | 3-Bromoalkyl-4-hydroxycoumarin derivative |

| Knoevenagel Condensation | Aldehydes, Base ajgreenchem.com | C3 | Bis(4-hydroxycoumarin)methane derivative |

| O-Acylation | Acetic Anhydride ias.ac.in | C4-OH | 4-Acetoxycoumarin derivative |

| Cycloaddition | Alkenes (via Rhodium Carbenoid) researchgate.net | C3 | Furo[3,2-c]coumarin derivative |

Synthesis of Thiazole-Fused Derivatives

The fusion of a thiazole (B1198619) ring to the this compound core has been a subject of significant interest. One common synthetic route involves the initial preparation of 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is synthesized through a solvent-free reaction of 2-hydroxy-3-methoxybenzaldehyde (B140153) with ethyl acetoacetate (B1235776) in the presence of a piperidine (B6355638) catalyst. semanticscholar.org The resulting 3-acetyl derivative then undergoes α-bromination, typically using copper(II) bromide, to yield a bromoacetyl intermediate. Subsequent cyclization of this intermediate with thiourea (B124793) leads to the formation of 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. semanticscholar.org This aminothiazole derivative serves as a key scaffold for further modifications, such as reactions with various acid chlorides to produce a library of N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide derivatives. semanticscholar.org Another approach involves the Hantzsch reaction, where 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one is reacted with thiourea derivatives in refluxing ethanol (B145695) to produce aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one in high yields. researchgate.net A green chemistry approach utilizing a ball mill for a one-pot, three-component reaction of 3-(bromoacetyl)-2H-chromen-2-one, thiosemicarbazide, and an aromatic aldehyde has also been developed to synthesize thiazole-linked 2H-chromen-2-one derivatives. clockss.org

Table 1: Synthesis of Thiazole-Fused Derivatives

| Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde, Ethyl acetoacetate | Piperidine | 3-Acetyl-8-methoxy-2H-chromen-2-one | semanticscholar.org |

| 3-Acetyl-8-methoxy-2H-chromen-2-one | CuBr2, Thiourea | 3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one | semanticscholar.org |

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one | Thiourea derivatives | Aminothiazole derivatives of 4-hydroxy-2H-chromen-2-one | researchgate.net |

Preparation of Biscoumarin Analogues

Biscoumarins are a class of compounds characterized by the presence of two coumarin moieties. The synthesis of biscoumarin analogues from 4-hydroxycoumarin derivatives often involves the condensation reaction with various aldehydes. A common method for preparing biscoumarins is the Knoevenagel condensation of two equivalents of 4-hydroxycoumarin with one equivalent of an aldehyde in the presence of a catalyst. Various catalysts have been employed to facilitate this reaction, including MoO3 nanoparticles in a solid-phase synthesis. nih.gov This particular method involves the condensation of 4-hydroxycoumarin with aldehydes at room temperature. nih.gov The proposed mechanism suggests that the catalyst activates the aldehyde, which then undergoes a nucleophilic attack by 4-hydroxycoumarin, followed by dehydration and a subsequent Michael addition of a second 4-hydroxycoumarin molecule. nih.gov

Formation of Schiff Base and Imine Derivatives

The formation of Schiff bases and imine derivatives from 4-hydroxycoumarin precursors is a well-established synthetic transformation. These compounds are typically synthesized through the condensation of a 3-acyl-4-hydroxycoumarin derivative with a primary amine. For instance, 3-acetyl-4-hydroxy-2H-chromen-2-one can be reacted with various aminopyridines in refluxing ethanol to yield Schiff bases. jocpr.com Similarly, the condensation of 3-acetyl-4-hydroxycoumarin with butylamine (B146782) has been reported to produce the corresponding imine. nih.gov These reactions are often straightforward and can be carried out under relatively mild conditions. The resulting Schiff bases and imines can exist in tautomeric forms, as either the imine or the enamine. nih.gov

Integration of Triazole Moieties

The incorporation of triazole rings into the coumarin framework has led to the synthesis of novel hybrid molecules. A common strategy for this integration is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as a "click" reaction. This reaction involves the cycloaddition of an azide (B81097) with a terminal alkyne. In the context of coumarin chemistry, an O-propargylated or N-propargylated coumarin derivative can be reacted with an alkyl or aryl azide in the presence of a copper(I) catalyst to yield the corresponding 1,2,3-triazole-coumarin conjugate. nih.govnih.gov Another approach involves the reaction of a coumarin derivative containing a hydrazide functional group with an aldehyde in the presence of ammonium (B1175870) acetate and acetic acid to form a 1,2,4-triazole (B32235) ring. sciepub.com

Regioselective Functionalization and Halogenation

The regioselective functionalization of the coumarin nucleus is crucial for the synthesis of specific derivatives. Halogenation, in particular, is a key transformation that introduces a versatile handle for further chemical modifications. The regioselective halogenation of coumarins can be achieved using various methods. For instance, the use of N-halosuccinimide activated by a copper halide has been shown to be effective for the regioselective halogenation of less electron-rich heteroarenes, including coumarins. thieme.de Enzymatic halogenation using flavin-dependent halogenases offers another route for the regioselective introduction of halogen atoms onto the coumarin scaffold. nih.govresearchgate.net Furthermore, palladium-catalyzed regioselective halogenation of related heterocyclic systems, such as 3-phenyl-2H-benzo[b] semanticscholar.orgnih.govoxazin-2-ones, has been demonstrated using N-halosuccinimide, where the nitrogen atom of the heterocyclic ring acts as a directing group. nih.gov

Preparation of Phenol- and Alkyl-Substituted Analogues

The introduction of phenol and alkyl substituents onto the this compound core allows for the fine-tuning of its chemical and physical properties. The synthesis of such analogues can be achieved through various synthetic methodologies. For instance, alkyl chains can be introduced at different positions of the chroman-4-one scaffold via a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org Phenolic hydroxyl groups can be introduced or modified through etherification reactions. For example, a hydroxyl group on the coumarin ring can be etherified with a haloalkane to introduce an alkyl chain with a terminal hydroxyl group. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Acetyl-8-methoxy-2H-chromen-2-one |

| 2-Hydroxy-3-methoxybenzaldehyde |

| Ethyl acetoacetate |

| 3-(2-Aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one |

| N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amide |

| 3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one |

| 4-Hydroxycoumarin |

| 3-Acetyl-4-hydroxy-2H-chromen-2-one |

| 3-Phenyl-2H-benzo[b] semanticscholar.orgnih.govoxazin-2-ones |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, specific details about its chemical architecture can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework. While specific spectral data for 4-Hydroxy-8-methoxy-2H-chromen-2-one is not widely published, its expected NMR signals can be inferred from the analysis of closely related coumarin (B35378) derivatives. unibo.itceon.rsceon.rsceon.rsnih.govup.ac.za

¹H NMR: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to each unique proton. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Additionally, a singlet corresponding to the proton on the pyrone ring (H-3) would be present, along with a characteristic singlet for the three protons of the methoxy (B1213986) (-OCH₃) group. The phenolic hydroxyl (-OH) proton would appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the ten carbon atoms. Key signals would include those for the lactone carbonyl carbon (C-2), the enolic carbon (C-4), the methoxy-substituted aromatic carbon (C-8), and the carbon of the methoxy group itself. The chemical shifts of these carbons are characteristic of the coumarin scaffold. unibo.itceon.rs

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | |||

| Assignment | Expected δ (ppm) | Multiplicity | Notes |

| Aromatic H (H-5, H-6, H-7) | ~6.8 - 7.5 | m | Complex pattern due to coupling |

| Pyrone H (H-3) | ~5.5 - 6.0 | s | Characteristic singlet for H-3 in 4-hydroxycoumarins |

| Methoxy H (-OCH₃) | ~3.9 | s | Singlet for three equivalent protons |

| Hydroxyl H (-OH) | Variable | br s | Position can vary, often broad |

| ¹³C NMR | |||

| Assignment | Expected δ (ppm) | ||

| C=O (C-2) | ~162 | Lactone carbonyl | |

| C-OH (C-4) | ~160 | Enolic carbon | |

| C-O (C-8a) | ~145-150 | Bridgehead carbon | |

| C-OCH₃ (C-8) | ~145-150 | Aromatic carbon attached to methoxy | |

| Aromatic C | ~110 - 135 | Signals for C-5, C-6, C-7, C-4a | |

| C-3 | ~90-100 | ||

| -OCH₃ | ~56 | Methoxy carbon |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. ceon.rsnih.govresearchgate.net For this compound, the IR spectrum would be expected to show several key absorption bands. A strong, sharp peak characteristic of the lactone carbonyl (C=O) group stretching is typically observed around 1700-1730 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. Furthermore, C-O stretching vibrations for the ether and phenol (B47542) functionalities would appear in the 1000-1300 cm⁻¹ region, while C=C stretching from the aromatic and pyrone rings would be seen around 1500-1650 cm⁻¹. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 | O-H (Phenol) | Stretching (Broad) |

| 1700-1730 | C=O (Lactone) | Stretching (Strong) |

| 1500-1650 | C=C (Aromatic/Pyrone) | Stretching |

| 1000-1300 | C-O (Ether/Phenol) | Stretching |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound. sciepub.com For this compound (C₁₀H₈O₄), the molecular weight is 192.17 g/mol . americanelements.com

In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 192. A characteristic fragmentation pattern for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, which would result in a significant fragment ion at m/z 164. benthamopen.com Further fragmentation could occur, providing additional structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound. ceon.rsbenthamopen.com For C₁₀H₈O₄, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of coumarin derivatives. nih.gov A typical HPLC method for a compound like this compound would utilize a reverse-phase column (e.g., C18).

The separation is achieved using a mobile phase, which is commonly a mixture of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the coumarin ring system strongly absorbs UV light. UPLC, a higher-pressure version of HPLC, uses smaller particle size columns to achieve faster separations with higher resolution and sensitivity. researchgate.net

Table 3: Representative HPLC Method Parameters for Coumarin Analysis

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 320 nm) |

| Column Temperature | 25 - 40 °C |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC/UPLC with the sensitive and selective detection of MS. scispace.commdpi.com This technique is particularly valuable for analyzing complex mixtures, such as biological samples or natural product extracts, and for confirming the identity of chromatographic peaks. digitellinc.comresearchgate.net

After separation on the LC column, the eluent is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass spectrometer then analyzes these ions, providing molecular weight information for each separated component.

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific parent ion (e.g., the molecular ion of this compound at m/z 193 [M+H]⁺) is selected, fragmented, and the resulting daughter ions are detected. This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive, making it the gold standard for quantitative analysis of trace amounts of compounds in complex matrices. mdpi.com

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a widely utilized, cost-effective, and rapid chromatographic technique for the separation, identification, and purity assessment of compounds, including coumarins. nih.govlongdom.org It operates on the principle of partition chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system). longdom.org High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better resolution, higher sensitivity, and improved quantification accuracy due to the use of plates with smaller particle sizes and a more uniform layer thickness. nih.govresearchgate.net

For the analysis of coumarins, TLC and HPTLC are invaluable for monitoring reaction progress, screening plant extracts, and as a preliminary step for more advanced chromatographic techniques. nih.govchemistryhall.com The separation is typically performed on silica gel 60 F254 plates. ekb.eg The choice of the mobile phase is critical for achieving effective separation of coumarin mixtures. akjournals.com Various solvent systems, often consisting of a mixture of non-polar and polar solvents, are employed to separate coumarins based on their polarity. For instance, mobile phases like chloroform:methanol or hexane:ethyl acetate (B1210297) have been successfully used to separate coumarin derivatives, achieving well-resolved spots with distinct Retention factor (Rf) values. ekb.eg

Detection of coumarin spots on TLC/HPTLC plates is often accomplished by visualization under UV light (commonly at 254 nm or 366 nm), as many coumarins exhibit fluorescence. nih.govresearchgate.net This property allows for high sensitivity in their detection. Quantitative analysis can be performed using a densitometric scanner, which measures the intensity of the separated spots. ekb.eg HPTLC methods have been validated for the simultaneous determination of multiple coumarins, demonstrating good linearity, precision, and accuracy. nih.govresearchgate.net For complex mixtures, two-dimensional TLC, which involves developing the plate in two different solvent systems sequentially, can provide enhanced separation. akjournals.com

Table 1: Typical Parameters for TLC/HPTLC Analysis of Coumarins

| Parameter | Description | Common Examples/Values | Source |

| Stationary Phase | The adsorbent layer coated on the plate. | Silica gel 60 F254, RP-18, CN-silica | nih.govekb.egakjournals.com |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Chloroform:Methanol (9:1 v/v), Hexane:Ethyl Acetate (3:2 or 1:1 v/v) | ekb.eg |

| Detection | Method used to visualize the separated spots. | UV light at 254 nm or 366 nm | nih.govresearchgate.net |

| Quantification | Technique for measuring the amount of substance. | Densitometric scanning | ekb.eg |

| Rf Values | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.27 - 0.66 for coumarinyl-1,2,3-triazole derivatives | ekb.eg |

| LOD/LOQ | Limit of Detection / Limit of Quantification. | LOD: 17.5 - 47.8 ng/spot; LOQ: 52.6 - 144.8 ng/spot | ekb.eg |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography for the analysis of natural products, including coumarins. mdpi.commdpi.com This technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com Supercritical CO₂ is advantageous due to its low viscosity, high diffusivity, and environmental friendliness. mdpi.comresearchgate.net

SFC is particularly well-suited for the separation of complex mixtures of coumarins, offering high efficiency and rapid analysis times. researchgate.net Baseline separation of major coumarins can often be achieved in under five minutes. researchgate.net The polarity of the supercritical CO₂ mobile phase can be adjusted by adding a small amount of an organic modifier, such as methanol or ethanol (B145695), allowing for the separation of a wide range of compounds from non-polar to polar. mdpi.comresearchgate.net

The choice of stationary phase is crucial in SFC for achieving the desired selectivity. researchgate.net While standard columns like C18 are used, other stationary phases, including cyanopropyl silica, have also been employed successfully for coumarin separations. mdpi.comresearchgate.net The optimization of parameters such as backpressure, temperature, and the composition of the modifier is essential for achieving the best resolution. researchgate.net SFC can be coupled with various detectors, including mass spectrometry (SFC-MS), which provides a powerful tool for both separation and identification of compounds in complex matrices like plant extracts. mdpi.com

Table 2: Illustrative Conditions for SFC Analysis of Coumarins

| Parameter | Description | Common Examples/Values | Source |

| Mobile Phase A | The primary supercritical fluid. | Carbon Dioxide (CO₂) | mdpi.comresearchgate.net |

| Mobile Phase B (Modifier) | Organic solvent added to modify polarity. | Methanol, Ethanol, Acetonitrile | mdpi.comresearchgate.net |

| Stationary Phase | The column used for separation. | UPC² HSS C18 SB, Princeton SFC cyanopropyl silica, ZORBAX RX-SIL | mdpi.comresearchgate.net |

| Backpressure | The pressure maintained at the column outlet. | 15 MPa (150 bar) to 200 bar | researchgate.netresearchgate.net |

| Temperature | The operating temperature of the column. | 25°C to 40°C | researchgate.netresearchgate.net |

| Detection | Method used for analyte detection. | Mass Spectrometry (MS), Photodiode Array (PDA) | mdpi.comresearchgate.net |

Extraction and Sample Preparation Techniques for Coumarin Analysis

The effective isolation of this compound and other coumarins from their natural matrices, primarily plants, is a critical prerequisite for their analysis. mdpi.com The choice of extraction method depends on the polarity of the target compounds and the nature of the sample matrix. nih.gov

Conventional solvent extraction is a widely used technique. researchgate.net Solvents such as methanol, ethanol, chloroform, and their aqueous mixtures are commonly employed to extract coumarins. researchgate.netresearchgate.net For instance, the dried powder of Morinda citrifolia has been extracted using methanol in a Soxhlet apparatus. nih.gov Soxhlet extraction is an exhaustive method that ensures a high recovery of the desired compounds. nih.gov Maceration with ethanol or aqueous ethanol is another simple and common method. nih.gov The optimal extraction conditions, including the choice of solvent, extraction time, and temperature, often need to be optimized to maximize the yield. researchgate.net

Supercritical Fluid Extraction (SFE) presents a green and efficient alternative to traditional solvent-based methods. nih.gov This technique typically uses supercritical CO₂ as the extraction solvent. nih.gov The solvating power of CO₂ can be tuned by altering the temperature and pressure, and by adding modifiers like ethanol to enhance the extraction of more polar coumarins. nih.gov

Following the initial extraction, sample preparation often involves further purification and concentration steps. Liquid-liquid partitioning is a common technique to separate compounds based on their differential solubility in two immiscible liquid phases. For example, a crude methanolic extract can be reconstituted in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to fractionate the compounds. nih.gov Filtration of the extract through a membrane filter (e.g., 0.45 µm) is a simple but essential step to remove particulate matter before chromatographic analysis. nih.govfssai.gov.in

Table 3: Comparison of Extraction Techniques for Coumarins

| Extraction Technique | Principle | Advantages | Disadvantages | Source |

| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | High extraction efficiency, exhaustive. | Time-consuming, requires relatively large solvent volumes, potential for thermal degradation. | nih.govnih.gov |

| Maceration | Soaking the plant material in a solvent for a period. | Simple, requires minimal equipment. | Can be less efficient than other methods, may require long extraction times. | nih.gov |

| Supercritical Fluid Extraction (SFE) | Extraction using a solvent in its supercritical state (e.g., CO₂). | Environmentally friendly, tunable selectivity, rapid. | High initial equipment cost. | nih.gov |

| Liquid-Liquid Partitioning | Separation based on differential solubility in immiscible solvents. | Effective for fractionating complex extracts based on polarity. | Can be labor-intensive, uses significant volumes of organic solvents. | nih.gov |

Biological Activities and Molecular Mechanisms of 4 Hydroxy 8 Methoxy 2h Chromen 2 One and Its Derivatives

Antimicrobial Efficacy

Derivatives of 4-hydroxycoumarin (B602359) have demonstrated significant antimicrobial properties, encompassing antibacterial, antifungal, and antimalarial activities. These compounds represent a promising class of molecules in the search for new antimicrobial agents.

Antibacterial Action against Specific Pathogens

The antibacterial effects of 4-hydroxycoumarin derivatives have been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit both bacteriostatic and bactericidal activities.

Newly synthesized derivatives have shown inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govorientjchem.org In contrast, their activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is often weaker or absent. nih.gov For instance, certain dimer and tetramer derivatives of 4-hydroxycoumarin effectively inhibited the growth of Bacillus and Staphylococcus species but showed no activity against E. coli or P. aeruginosa. nih.gov

Research on other 4-hydroxycoumarin derivatives has also demonstrated activity against S. aureus, E. coli, and Bacillus cereus. researchgate.net The specific substitution patterns on the coumarin (B35378) ring play a crucial role in determining the antibacterial spectrum and potency. For example, the presence of hydroxyl groups at the C-6, C-7, or C-8 positions can significantly enhance antibacterial activity against certain plant pathogens like Ralstonia solanacearum. nih.gov

| Derivative Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity |

|---|---|---|---|

| Dimer and Tetramer Derivatives | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Effective against Gram-positive strains; no activity against Gram-negative strains. nih.gov |

| Various Substituted Derivatives | Staphylococcus aureus, Bacillus cereus | Escherichia coli | Demonstrated bacteriostatic and bactericidal activity against tested strains. researchgate.net |

| Hydroxy-substituted coumarins | Not specified | Ralstonia solanacearum | Hydroxylation at C-6, C-7, or C-8 enhanced antibacterial action. nih.gov |

| 4-aminocoumarin derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Some derivatives showed significant inhibitory potential against all tested strains. orientjchem.org |

Antifungal Properties

The antifungal potential of 4-hydroxycoumarin derivatives has been investigated against various fungal pathogens. Notably, these compounds have shown activity against species such as Candida albicans and Aspergillus niger.

For example, newly synthesized 4-triazolylmethoxy-2H-chromen-2-one derivatives were evaluated for their antifungal activity. Some of these compounds exhibited significant efficacy against A. niger and C. albicans when compared to the standard antifungal agent, miconazole. While dimer and tetramer derivatives of 4-hydroxycoumarin showed some activity against Candida, it was generally weaker than their antibacterial effects. nih.gov The specific chemical modifications to the 4-hydroxycoumarin core are critical in defining the potency and spectrum of antifungal action.

| Derivative Type | Fungal Strains Tested | Observed Activity |

|---|---|---|

| 4-triazolylmethoxy-2H-chromen-2-ones | Aspergillus niger, Candida albicans, Aspergillus fumigatus, Aspergillus flavus | Significant activity against A. niger and C. albicans; moderate to mild activity against other tested fungi. |

| Dimer and Tetramer Derivatives | Candida species | Weaker activity compared to their antibacterial effects. nih.gov |

Antimalarial Potential

While coumarin derivatives, in general, have been investigated for a wide range of biological activities, there is limited specific research directly implicating 4-Hydroxy-8-methoxy-2H-chromen-2-one or its immediate derivatives in antimalarial activity against Plasmodium species. The current body of scientific literature does not provide conclusive evidence for its potential in this area. Further studies are required to explore whether this specific compound possesses any significant antiplasmodial properties.

Proposed Molecular Targets and Pathways in Antimicrobial Activity

The antimicrobial mechanisms of 4-hydroxycoumarin derivatives are multifaceted and can involve various cellular targets. One proposed mechanism is the disruption of the bacterial cell membrane. nih.gov Studies using transmission electron microscopy have shown that hydroxycoumarins can cause mechanical damage to the cell membrane of pathogens like R. solanacearum. nih.gov

Another significant target for coumarin-based compounds is DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology during replication. embopress.orgresearchgate.net Aminocoumarin antibiotics are known to be potent inhibitors of this enzyme. researchgate.net Molecular docking studies have also suggested that 4-phenyl hydroxycoumarins may act by inhibiting E. coli topoisomerase II DNA gyrase B. researchgate.net

Furthermore, these compounds may interfere with biofilm formation, which is a critical virulence factor for many pathogenic bacteria. It has been observed that hydroxycoumarins can significantly reduce biofilm formation, potentially by repressing genes associated with flagellar motility. nih.gov Other potential molecular targets include enzymes like tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis. mdpi.com Docking simulations have indicated that hydroxy-3-arylcoumarins can potentially bind to and inhibit S. aureus tyrosyl-tRNA synthetase. mdpi.com The broad spectrum of potential targets highlights the promise of 4-hydroxycoumarin derivatives as templates for novel antimicrobial agents.

Antioxidant Potential

The phenolic nature of 4-hydroxycoumarins endows them with significant antioxidant properties. These compounds can act as free radical scavengers and metal chelators, making them effective in combating oxidative stress. nih.gov

Free Radical Scavenging Mechanisms (e.g., DPPH activity)

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Numerous studies have demonstrated the capacity of 4-hydroxycoumarin derivatives to donate a hydrogen atom to the DPPH radical, thereby neutralizing it. This activity is largely attributed to the 4-hydroxyl group on the coumarin scaffold. nih.gov

Density Functional Theory (DFT) studies have shown that the 4-hydroxyl group is highly enolized, facilitating the release of a hydrogen atom to a free radical. nih.gov The scavenging potential can be influenced by other substituents on the coumarin ring. For instance, a methoxy (B1213986) group at the C-6 position has been shown to enhance the DPPH scavenging capacity. nih.gov In some cases, derivatives of 4-hydroxycoumarin have exhibited superior or comparable DPPH scavenging activity to well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. nih.gov

| Compound/Derivative | DPPH Scavenging Activity (IC50) | Comparison with Standards |

|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 mM | Outperformed both BHT (IC50=0.58 mM) and ascorbic acid (IC50=0.06 mM). nih.gov |

| Various C-3 substituted 4-hydroxycoumarins | Variable | Several derivatives showed higher activity than BHT and ascorbic acid at specific time points. nih.gov |

Inhibition of Oxidative Processes

Derivatives of 4-hydroxy-2H-chromen-2-one have demonstrated notable potential in counteracting oxidative processes. These compounds exhibit antioxidant activity through various mechanisms, including radical scavenging and metal chelation. mdpi.com The 4-hydroxy group is considered highly potent in mitigating chain reaction processes, while the coumarin C-3 scaffold is effective as a hydroxyl radical scavenger and metal chelator. mdpi.com

The introduction of different substituents at the C-3 position of the 4-hydroxycoumarin core has been shown to enhance the total antioxidant potential. mdpi.com For instance, certain derivatives containing carboxyl or ester groups have shown significant activity. mdpi.com Studies have highlighted that specific N-thiazole derivatives linked to the coumarin core, particularly those with functional groups that extend conjugation, contribute to higher antioxidant activity. mdpi.com In some cases, the presence of a cis-cyano group has been found to enhance hydroxyl radical scavenging activity considerably when compared to the parent compound. mdpi.com

The antioxidant capabilities of these derivatives are often evaluated through assays such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity, hydroxyl radical scavenging, and lipid peroxide scavenging. mdpi.com Research has indicated that many of these tested compounds are more effective hydroxyl radical scavengers than ascorbic acid. mdpi.com The α-pyrone ring within the coumarin structure is also believed to contribute to the free radical scavenging activity and the ability to suppress certain enzymes. mdpi.com

| Derivative Type | Observed Antioxidant Activity | Key Structural Feature |

| C-3 Carbonyl/Carboxyl Derivatives | Increased total antioxidant potential | Carboxyl or ester group at C-3 |

| N-Thiazole Derivatives | Higher activity in radical scavenging | N-thiazole group with extended conjugation |

| Cis-cyano Derivatives | Enhanced hydroxyl radical scavenging | Presence of a cis-cyano group |

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives of 4-hydroxy-2H-chromen-2-one have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. For example, the bis(4-hydroxy-2H-chromen-2-one) coumarin derivative, known as 4HC, has been shown to significantly decrease the proliferation of MCF-7 human breast cancer cells within 24 hours of treatment. nih.govresearchgate.net Notably, this inhibitory effect on proliferation was selective for the cancer cells, as no significant impact was observed on the viability of non-cancerous MCF-10a mammary cells. nih.govresearchgate.net

Other studies have explored a range of coumarin derivatives for their cytotoxic activity against human and murine carcinoma cell lines, including HT29 (colon), HepG2 (liver), A549 (lung), MCF7 (breast), and OVCAR (ovarian). researchgate.net The antiproliferative activity of these compounds is often cell line-dependent, with certain derivatives showing more potent effects on specific types of cancer cells. nih.gov For instance, some carbonyl group-modified rotenone (B1679576) derivatives, which share a similar heterocyclic core, have demonstrated selective inhibitory activity against MCF-7, HCT116 (colorectal), and A549 cancer cells. nih.gov

The screening of coumarin-triazole hybrids has also identified compounds with significant cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values indicating higher potency than the standard chemotherapeutic drug cisplatin (B142131) in the same assay. nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value |

| bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | MCF-7 (Breast) | Significant decrease in proliferation | 50 μM (concentration tested) |

| Coumarin-triazole hybrids | MCF-7 (Breast) | Cytotoxic activity | 2.66 - 10.08 μM |

| Cisplatin (Reference) | MCF-7 (Breast) | Cytotoxic activity | 45.33 μM |

In addition to inhibiting proliferation, derivatives of 4-hydroxy-2H-chromen-2-one can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. The derivative 4HC, for instance, was found to increase the percentage of MCF-7 cells in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis. nih.govresearchgate.net

The molecular mechanism underlying this apoptotic induction often involves the modulation of key regulatory proteins. In the case of 4HC's effect on MCF-7 cells, real-time PCR analysis revealed an up-regulation of the pro-apoptotic gene Bax and a down-regulation of the anti-apoptotic gene Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio resulted in an increased expression of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govresearchgate.net

Other studies on different heterocyclic compounds with similar biological activities have also shown the ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through both intrinsic and extrinsic pathways, often associated with the generation of reactive oxygen species (ROS). mdpi.comfrontiersin.org The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. researchgate.net

The interaction with DNA is another mechanism through which some coumarin analogs may exert their biological effects. Certain furocoumarin analogs have been shown to induce DNA-protein cross-links (DPC) but not interstrand cross-links. nih.gov The formation of these DNA lesions can have significant toxic consequences for the cell. nih.gov

Studies on other related compounds have examined their ability to cause DNA damage by estimating the conversion of supercoiled plasmid DNA to its linear form. nih.gov For example, some tamoxifen (B1202) derivatives, which also interact with cellular macromolecules, have been shown to induce DNA cleavage, an effect that can be enhanced by the presence of reducing agents. nih.gov This suggests that oxidative DNA damage may be involved. nih.gov The ability of a compound to interact with and cleave plasmid DNA is often indicative of its potential to damage cellular DNA. researchgate.net

Computational and experimental approaches have been used to study the interaction of chromene derivatives with DNA. researchgate.net These studies suggest that some compounds can attach to the surface of DNA, often within the minor groove, through electrostatic interactions, van der Waals forces, and hydrophobic contacts. researchgate.net

Derivatives of 4-hydroxy-2H-chromen-2-one can modulate the activity of specific enzymes implicated in cancer progression. Aromatase, an enzyme crucial for the final step of estrogen biosynthesis, is a key target in the treatment of hormone-dependent breast cancer. nih.gov The derivative 4HC has demonstrated inhibitory effects on the expression of the aromatase gene (CYP19A1) in MCF-7 cells. nih.govresearchgate.net This inhibition of aromatase contributes to its anti-proliferative and pro-apoptotic effects in estrogen receptor-positive breast cancer cells. nih.govresearchgate.net

Carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, are another important class of enzymes targeted by these derivatives. mdpi.comnih.gov A novel series of 8-substituted coumarin-based compounds were found to be potent inhibitors of hCA IX and hCA XII, with nanomolar potency. mdpi.com Importantly, these compounds showed high selectivity, being devoid of significant inhibitory activity against the cytosolic isoforms hCA I and hCA II. mdpi.com The inhibition of these tumor-associated CAs is a promising strategy for cancer therapy. Coumarins are believed to act as prodrug inhibitors, being hydrolyzed within the CA active site to form 2-hydroxy-cinnamic acids, which are the active inhibitory species. nih.gov

| Enzyme Target | Derivative Type | Effect | Significance |

| Aromatase (CYP19A1) | bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) | Decreased gene expression | Inhibition of estrogen synthesis in breast cancer |

| Carbonic Anhydrase (hCA IX, hCA XII) | 8-Substituted coumarins | Potent and selective inhibition | Targeting tumor-associated enzymes |

Anti-inflammatory Properties

Coumarin and its derivatives are recognized for their anti-inflammatory properties. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. nih.gov

The mechanism of action frequently involves the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. aimspress.com By hindering the activation of NF-κB, coumarin derivatives can decrease the release of pro-inflammatory molecules such as nitric oxide, prostaglandin (B15479496) E2, and various cytokines like TNF-α and interleukins. nih.gov Structure-activity relationship studies suggest that the substitution pattern on the coumarin ring is crucial for the anti-inflammatory activity. researchgate.netnih.gov For instance, the presence of an aromatic group directly at position 3 of the coumarin nucleus has been associated with anti-inflammatory effects. nih.gov

Furthermore, some derivatives have been shown to upregulate the Nrf2/HO-1 signaling pathway while downregulating the AKT/mTOR pathway, which contributes to their potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. nih.gov

Other Noteworthy Biological Activities

Beyond the primary biological activities, this compound and its related coumarin derivatives have been investigated for a range of other significant pharmacological effects. These activities highlight the versatility of the coumarin scaffold in interacting with various biological targets, leading to potential therapeutic applications in diverse fields.

The coumarin nucleus is a privileged structure capable of interacting with numerous enzymes. Derivatives of 4-hydroxycoumarin have shown notable activity as modulators of Class II Myosin ATPases. Myosins are motor proteins that produce force by hydrolyzing ATP, and their inhibition can be beneficial in conditions involving hypercontractile states. nih.govnih.gov A series of 4-hydroxycoumarin imine analogs were synthesized and evaluated for their inhibitory effects on different myosin isoforms. nih.gov These studies revealed that subtle structural modifications could tune the selectivity for cardiac versus skeletal myosin. nih.gov The lead compound, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC), was found to inhibit skeletal myosin II. nih.gov Further structure-activity relationship studies showed that several analogs with aromatic side arms had improved potency and selectivity for skeletal myosin over cardiac myosin when compared to the original lead compound. nih.gov Molecular docking studies suggest that these compounds bind to the same site on myosin as blebbistatin, a well-known myosin II inhibitor. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) | Skeletal Myosin II | Inhibits actin-activated ATPase activity. | nih.gov |

| BHC Analogs (with aromatic side arms) | Skeletal Myosin II | Showed improved potency (IC50 <1 µM) and selectivity (≥12-fold) for skeletal vs. cardiac myosin. | nih.gov |

| Advanced BHC Analogs | Cardiac and Skeletal Myosin II | Selectivity for cardiac vs. skeletal myosin can be tuned with subtle structural changes. No inhibition of smooth muscle myosin II was observed. | nih.gov |

Coumarin derivatives have demonstrated significant potential as neuroprotective agents, acting through various mechanisms to counteract neurodegeneration. nih.govmdpi.com Studies on variously substituted 4-methylcoumarins revealed that compounds with ortho-dihydroxy or ortho-diacetoxy groups on the benzenoid ring possess considerable neuroprotective effects against oxidative stress-induced neurodegeneration. jst.go.jp These compounds were shown to inhibit cytotoxicity and the formation of intracellular reactive oxygen species (ROS) in PC12 cells. jst.go.jp

The neuroprotective actions are often linked to the modulation of key signaling pathways. For instance, a novel coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one, was found to activate the CREB (cAMP-response-element binding protein) signaling pathway. researchgate.net This activation leads to the upregulation of neuroprotective genes like brain-derived neurotrophic factor (BDNF) and BCL2, thereby providing anti-aggregative, antioxidative, and neuroprotective effects in cellular models of Alzheimer's disease. researchgate.net Another coumarin derivative, LM-031, also showed the ability to upregulate CREB and improve BDNF signaling in neuronal cells expressing pro-aggregated tau protein, a hallmark of tauopathies. mdpi.commdpi.comnih.gov Further studies on LM-031 analogues indicated that their neuroprotective effects, including the reduction of tau aggregation and ROS, are mediated through the activation of the TRKB-CREB-BDNF pathway and a reduction in caspase activity. mdpi.comnih.gov

| Compound Class/Derivative | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| 4-Methylcoumarins (with ortho-dihydroxy groups) | Inhibition of cytotoxicity (44.7–62.9%) and ROS formation (41.6–71.1%) at 50 µM. | Antioxidant activity. | jst.go.jp |

| LM-031 and its analogues | Reduced tau aggregation and ROS; rescued impairment of neurite length and branching. | Activation of TRKB-CREB-BDNF signaling pathway; reduction of caspase-1 and caspase-6 activity. | mdpi.comnih.gov |

| (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one | Anti-aggregative, antioxidative, and neuroprotective effects in Aβ and tau cell models. | Upregulation of CREB phosphorylation and downstream BDNF and BCL2 genes. | researchgate.net |

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Coumarin derivatives have emerged as a promising class of compounds in this regard. pnrjournal.com A study on novel 4-hydroxycoumarin chalcone (B49325) and pyrazoline derivatives identified compounds with significant efficacy against M. tuberculosis H37Rv and isoniazid-resistant strains. benthamdirect.com Specifically, 4-hydroxy-3-(5-(4-trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl-2H-chromen-2-one exhibited over 90% inhibition against M. tuberculosis at a concentration of 4.94 µM. benthamdirect.com

Another study evaluated four sets of 4-methyl-7-substituted coumarin derivatives for their anti-tubercular activity. mdpi.com Several compounds linked to a 1,2,3-triazole moiety were potent against Mycobacterium tuberculosis H37Rv strains, with some showing activity at concentrations as low as 0.625 µg/mL. mdpi.com Furthermore, a coumarin derivative, 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC), demonstrated significant antitubercular efficacy in a guinea pig model, comparable to the first-line drugs isoniazid (B1672263) and rifampicin, without showing signs of toxicity. nih.gov

| Compound/Derivative | Target Strain | Activity/Potency | Reference |

|---|---|---|---|

| 4-hydroxy-3-(5-(4- trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl-2H-chromen-2-one | M. tuberculosis H37Rv | >90% inhibition at 4.94 µM | benthamdirect.com |

| 4-methyl-7-substituted coumarin-triazole hybrids (e.g., 3k, 3m) | M. tuberculosis H37Rv | Potent at 0.625 µg/mL | mdpi.com |

| 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) | M. tuberculosis (in vivo) | Efficacy comparable to isoniazid and rifampicin. | nih.gov |

Coumarins and their derivatives are being explored as potential therapeutic agents for diabetes mellitus. pnrjournal.comnih.gov Their antidiabetic effects are attributed to various mechanisms, including the inhibition of key enzymes involved in glucose metabolism and the modulation of insulin (B600854) signaling pathways. nih.govtandfonline.com Several coumarin derivatives have been shown to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. nih.gov For example, 4-hydroxy Pd-C-III and decursinol, isolated from Angelica decursiva, demonstrated α-glucosidase inhibitory activity. nih.gov

Another important target for type 2 diabetes is dipeptidyl peptidase IV (DPP-IV). Synthetic chromen-2-one derivatives have been designed and evaluated as DPP-IV inhibitors, with some compounds showing very good inhibition at micromolar concentrations. arabjchem.orgdoi.org In vivo studies have also supported the antidiabetic potential of coumarin derivatives. A bis-4-hydroxycoumarin derivative, 3,3'-((4-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxy-2H-chromen-2-one), which showed high anti-α-glucosidase activity in vitro, also demonstrated potent anti-hyperglycemic effects in a diabetic mouse model, proving more effective than the standard drug acarbose. nih.gov

Certain derivatives of 4-hydroxycoumarin exhibit phytotoxic properties, suggesting their potential use as herbicides. A study investigating the structure-phytotoxicity relationships of derivatives of (R)-3-[3-(4-methoxyphenyl)-1-hydroxyprop-2-yl]coumarin found that substitutions on the coumarin ring significantly influenced their growth-inhibitory activity against lettuce and Italian ryegrass seedlings. nih.govresearchgate.net

The 8-methoxy derivative, (R)-3-[1-Hydroxy-3-(4-methoxyphenyl)prop-2-yl]-8-methoxy-2H-chromen-2-one, was particularly effective. It showed more potent growth-inhibitory activity against the roots of lettuce seedlings (IC50=228 µM) than the unsubstituted parent compound. nih.govresearchgate.net Its effect was even more pronounced against the roots of Italian ryegrass seedlings, where it displayed an IC50 value of 56.7 µM, indicating that the presence of a methoxy group at the 8-position is extremely effective for inhibiting root growth in this species. nih.govresearchgate.net

| Compound | Test Plant | Activity (IC50, Root Growth) | Reference |

|---|---|---|---|

| (R)-3-[1-Hydroxy-3-(4-methoxyphenyl)prop-2-yl]-8-methoxy-2H-chromen-2-one | Lettuce | 228 µM | nih.govresearchgate.net |

| (R)-3-[1-Hydroxy-3-(4-methoxyphenyl)prop-2-yl]-8-methoxy-2H-chromen-2-one | Italian ryegrass | 56.7 µM | nih.govresearchgate.net |

| (R)-3-[1-Hydroxy-3-(4-methoxyphenyl)prop-2-yl]-7-methoxy-2H-chromen-2-one | Italian ryegrass | 121 µM | nih.gov |

Structure Activity Relationship Sar and Computational Studies of 4 Hydroxy 8 Methoxy 2h Chromen 2 One Analogues

Correlating Structural Modifications with Biological Potency

The biological potency of 4-Hydroxy-8-methoxy-2H-chromen-2-one analogues is highly dependent on the nature and position of various substituents on the coumarin (B35378) ring. Research has shown that even minor structural modifications can lead to significant changes in activity, particularly in the context of anticancer properties. nih.govnih.gov

Modifications at the C3 position have been a key area of investigation. For instance, the introduction of a carboxamide group at the C3 position of the 8-methoxycoumarin (B1348513) scaffold results in moderate antiproliferative activity. nih.gov Further acetylation of this 3-carboxamide group has been shown to significantly improve cytotoxic activity. nih.gov This suggests that the electronic and steric properties of the C3 substituent play a critical role in the molecule's interaction with its biological target.

Alterations to the benzene (B151609) ring of the coumarin nucleus also profoundly influence biological potency. In a series of novel 8-methoxycoumarin-3-carboxamides, bromination at the C5 position of the scaffold led to a substantial increase in antiproliferative activity against liver cancer cells. nih.gov However, the effect of halogenation is context-dependent; in a related series, bromination of the 8-methoxycoumarin-3-carboxylic acid scaffold at the same C5 position resulted in an almost complete loss of cytotoxicity. nih.gov This highlights the intricate interplay between different functional groups on the coumarin core.

The hydroxyl group at the C4 position is another critical determinant of activity. Its presence is often associated with the anticoagulant, antioxidant, and anticancer effects of this class of compounds. semanticscholar.org Modifications at this position, such as etherification or esterification, can modulate the compound's pharmacokinetic and pharmacodynamic properties.

The following table summarizes the impact of specific structural modifications on the anticancer activity of 8-methoxycoumarin analogues against the HepG2 human liver cancer cell line, as reported in a recent study. nih.gov

| Compound | Structural Modification from 8-methoxycoumarin-3-carboxamide | IC50 (µM) against HepG2 cells |

|---|---|---|

| 8-methoxycoumarin-3-carboxamide | Parent Scaffold | 17 |

| N-(acetyl)8-methoxycoumarin-3-carboxamide | Acetylation of 3-carboxamide | 2.3 |

| 5-bromo-8-methoxycoumarin-3-carboxamide | Bromination at C5 | 0.9 |

| 8-methoxycoumarin-3-carboxylic acid | Hydrolysis of 3-carboxamide to carboxylic acid | 5 |

| 5-bromo-8-methoxycoumarin-3-carboxylic acid | Bromination at C5 of the 3-carboxylic acid analogue | 41 |

Identification of Key Pharmacophores and Active Substructures

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com For coumarin derivatives, including analogues of this compound, several key pharmacophoric features have been identified that are crucial for their bioactivity.

The core 2H-chromen-2-one (benzopyran-2-one) ring system is the fundamental scaffold. The lactone ring within this system is a critical feature, often involved in interactions with biological targets. The planarity of this bicyclic system is also thought to be important for effective binding.

Key pharmacophoric features for the anticancer activity of coumarin analogues often include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a prominent hydrogen bond acceptor.

A Hydrogen Bond Donor: The hydroxyl group at the C4 position can act as a hydrogen bond donor, which is often crucial for activity.

Hydrophobic/Aromatic Regions: The benzene ring provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with protein targets.

Substituent-defined features: The methoxy (B1213986) group at the C8 position can influence the electronic properties of the benzene ring and may also participate in specific interactions. Substituents at other positions, such as C3 and C5, introduce additional points for hydrogen bonding, hydrophobic interactions, or steric influence that define the molecule's specificity and potency. nih.gov

For instance, in the context of tubulin inhibition, a common mechanism of action for anticancer coumarins, the pharmacophore typically involves specific spatial arrangements of hydrophobic groups and hydrogen bond donors/acceptors that allow the molecule to fit into the colchicine (B1669291) binding site of tubulin. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are valuable for predicting the activity of novel compounds and for providing insights into the molecular properties that govern potency.

For coumarin derivatives, 2D-QSAR studies have successfully linked cytotoxic activity to a variety of molecular descriptors. nih.gov These descriptors can be broadly categorized as:

Electronic Descriptors: Such as dipole moment and partial charges, which describe the electronic distribution within the molecule.

Steric Descriptors: Like molecular weight and volume, which relate to the size and shape of the molecule.

Topological Descriptors: These indices describe the connectivity and branching of the molecular structure.

Thermodynamic Descriptors: Parameters such as lipophilicity (log P) describe the compound's solubility and ability to cross cell membranes.

While specific QSAR models exclusively for this compound analogues are not extensively reported, studies on broader sets of coumarins have revealed important trends. For example, QSAR analyses of 8-methoxy quinoline (B57606) derivatives have shown the importance of structural, thermodynamic, and electrotopological parameters in determining their biological activity. sphinxsai.com These findings suggest that for this compound analogues, a balance of lipophilicity, molecular size, and specific electronic features is likely necessary for optimal activity. The predictive power of QSAR models is confirmed through internal and external validation methods, ensuring their reliability for guiding the design of new, more effective compounds. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. mdpi.com This method is instrumental in elucidating the molecular basis of a drug's action and in structure-based drug design. For this compound analogues, molecular docking studies have been employed to investigate their interactions with various protein targets, particularly those implicated in cancer, such as β-tubulin. nih.govmdpi.com

In a study of novel 8-methoxycoumarin-3-carboxamides, molecular modeling affirmed a high binding affinity for the active cavity of the β-tubulin protein. nih.gov The binding of these coumarin analogues to the colchicine binding site of tubulin is a key mechanism for their anticancer effect, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov

The interactions observed in these docking studies typically include:

Hydrogen Bonds: The 4-hydroxy group and the carbonyl oxygen of the coumarin ring are common participants in hydrogen bonding with amino acid residues in the protein's active site. For example, interactions with residues like Lys352 in the colchicine binding site of tubulin have been noted for similar compounds. semanticscholar.org

Hydrophobic Interactions: The benzene ring of the coumarin scaffold and any lipophilic substituents can form van der Waals interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring of the coumarin can engage in π-π stacking with aromatic amino acid residues such as phenylalanine or tyrosine.

The following table provides a hypothetical representation of the types of interactions that could be observed for a this compound analogue docked into a protein active site, based on findings for related compounds.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| 4-Hydroxy group | Hydrogen Bond (Donor) | Asp, Glu, Ser |

| Lactone Carbonyl (C2=O) | Hydrogen Bond (Acceptor) | Lys, Asn, Gln |

| Benzene Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Val, Leu |

| 8-Methoxy group | Hydrophobic, Hydrogen Bond (Acceptor) | Ala, Leu, Ser |

In silico Profiling for Research and Development (e.g., ADMET studies)

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity properties. In silico ADMET prediction tools have become an indispensable part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile, thereby reducing the likelihood of late-stage failures. springernature.comsci-hub.se

For this compound and its analogues, a typical in silico ADMET profile would evaluate several key parameters:

Absorption: This includes predicting properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). These predictions help to estimate the oral bioavailability of the compound.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are assessed. High PPB can limit the amount of free drug available to exert its effect, while BBB penetration is crucial for drugs targeting the central nervous system.

Metabolism: The prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is critical. Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6) can lead to drug-drug interactions.

Excretion: Predictions may relate to the likely route of elimination from the body, such as renal clearance.

Toxicity: A range of potential toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

The following table illustrates the type of data that would be generated from an in silico ADMET prediction for a hypothetical this compound analogue.

| ADMET Property | Predicted Outcome | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

These computational predictions provide a valuable preliminary assessment, guiding the selection and optimization of lead compounds for further preclinical development. nih.gov

Future Perspectives and Research Directions for 4 Hydroxy 8 Methoxy 2h Chromen 2 One

Advancements in Synthetic Methodologies for Novel Analogues

The synthesis of coumarin (B35378) derivatives has been a subject of considerable interest for organic and medicinal chemists due to the wide range of biological activities these compounds exhibit. scielo.org.zanih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to generate novel analogues of 4-Hydroxy-8-methoxy-2H-chromen-2-one with enhanced or novel biological functions.

A significant advancement has been the application of microwave irradiation in the synthesis of 4-hydroxy-chromene-2-one derivatives. nih.gov Compared to conventional heating methods, microwave-assisted synthesis offers remarkable reductions in reaction times and substantial increases in product yields. nih.gov For instance, Knoevenagel condensations and the synthesis of imine derivatives have been shown to be more efficient under microwave conditions, often eliminating the need for toxic solvents and simplifying purification processes. nih.gov

Future synthetic strategies may explore:

Green Chemistry Approaches: Utilizing environmentally benign catalysts and solvents to reduce the environmental impact of synthesis. nih.gov This includes the use of recyclable catalysts and reactions in aqueous media. nih.gov

Combinatorial Chemistry: Employing combinatorial techniques to rapidly generate large libraries of diverse analogues. This approach can accelerate the discovery of compounds with specific biological activities. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis of coumarin derivatives.

Novel Catalytic Systems: Investigating new catalysts, such as biogenic nanoparticles, to improve reaction efficiency and selectivity for creating complex coumarin structures. core.ac.uk

| Methodology | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Conventional Condensation | Well-established procedures | Preparation of coumarin derivatives 2b-8b | nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields (up to 98%), solvent-free options, simplified purification | Synthesis of imino derivatives of 4-hydroxychromene-2-one | nih.gov |

| Base-Catalyzed Acetylation | Readily prepares key intermediates from inexpensive starting materials | Preparation of 3-acetyl-4-hydroxy-2H-chromen-2-one | nih.gov |

| Nicotinoylation/Denicotinoylation | Allows for selective protection and modification of hydroxyl groups | Synthesis of 5-hydroxy-7-tosyloxy-coumarin derivatives | core.ac.uk |

Elucidation of Underexplored Molecular Mechanisms and Biological Targets